Superior Potency of N-Phenylsulfonyl-l-homoproline Analogue in αvβ1 Integrin Inhibition
The N-phenylsulfonyl-L-homoproline analogue (Compound 19) demonstrates exceptional potency as an αvβ1 integrin inhibitor. In a direct head-to-head comparison with the parent compound c8, Compound 19 achieved a lower IC50 value, indicating superior inhibition of αvβ1-mediated cell adhesion [1].
| Evidence Dimension | Potency (IC50) against αvβ1 integrin in cell adhesion assay |
|---|---|
| Target Compound Data | Compound 19 (N-Phenylsulfonyl-l-homoproline analogue): IC50 = 0.25 nM [1] |
| Comparator Or Baseline | Parent compound c8: IC50 = 0.63 nM [1] |
| Quantified Difference | 0.38 nM improvement (approx. 2.5-fold more potent) [1] |
| Conditions | Cell adhesion assay using αvβ1-CHO αv cells adhering to fibronectin (0.3 mg/mL) [1] |
Why This Matters
This demonstrates that the phenylsulfonyl-proline scaffold, when optimized to a homoproline ring, yields a highly potent starting point for antifibrotic drug discovery, justifying its selection over the parent compound.
- [1] Reed, N. I., et al. (2016). Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 902–907. Table 4. https://doi.org/10.1021/acsmedchemlett.6b00196 View Source
